molecular formula C7H14O2 B13627773 (2-Hydroxy-2-propyl)tetrahydro-furan

(2-Hydroxy-2-propyl)tetrahydro-furan

Cat. No.: B13627773
M. Wt: 130.18 g/mol
InChI Key: PJMFAZRMYNNOIH-UHFFFAOYSA-N
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Description

(2-Hydroxy-2-propyl)tetrahydro-furan is a chemical compound featuring a tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle that is a fundamental structural motif in numerous biologically active natural products and synthetic derivatives . The THF ring is a common feature in a diverse array of marine-derived terpenoids and lipids, many of which exhibit promising biological activities such as antimicrobial, antitumoral, and anthelmintic properties, making them potential leads for novel pharmaceuticals . For instance, related structures like the C19 lipid diols isolated from the brown alga Notheia anomala demonstrate significant in vitro antihelmintic activity, inhibiting larval development in parasitic nematodes . Similarly, tetrahydrofuran-containing acetogenindiols like petromyroxols, isolated from sea lamprey, have been shown to elicit potent olfactory responses, highlighting the role of such molecules in chemical ecology . The specific substitution pattern of the THF ring in this compound, with a 2-hydroxy-2-propyl functional group, is structurally analogous to fragments found in more complex natural products and can serve as a critical synthetic intermediate or a model compound for spectroscopic and analytical studies . Researchers can utilize this chemical to explore structure-activity relationships, develop synthetic methodologies for complex oxygen heterocycles, and investigate its potential application in various fields of chemical research. This product is intended for laboratory research purposes only and is not classified or intended for human or veterinary use. Intended Use & Disclaimer: This product is provided 'As Is' and is intended for research and development use in a laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for personal use. The researcher is responsible for handling this material in accordance with all applicable local, state, and federal regulations and guidelines. No guarantee of fitness for any particular purpose is provided.

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(oxolan-2-yl)propan-2-ol

InChI

InChI=1S/C7H14O2/c1-7(2,8)6-4-3-5-9-6/h6,8H,3-5H2,1-2H3

InChI Key

PJMFAZRMYNNOIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCO1)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthesis

A representative stereoselective synthetic pathway includes the following key steps:

Step Number Reaction Description Reagents/Conditions Outcome/Notes
1 Allylation of O-protected glyceraldehyde Lithium diisopropylamide (LDA), allyl bromide Formation of allylated intermediate with stereochemical control
2 Reduction Suitable hydride reducing agent (e.g., NaBH4) Conversion of intermediate aldehyde to alcohol
3 Swern Oxidation Oxalyl chloride, DMSO, base Oxidation of alcohol to aldehyde without racemization
4 Ozonolytic cleavage Ozone, low temperature Cleavage of double bonds to form aldehyde or ketone intermediates
5 Hydroboration 9-Borabicyclo[3.3.1]nonane (9-BBN) Stereoselective addition of borane to alkene, followed by oxidation to alcohol
6 Cyclization and deprotection Acidic or basic conditions depending on protecting groups Formation of tetrahydrofuran ring and removal of protecting groups

This method yields optically pure (2-Hydroxy-2-propyl)tetrahydro-furan with high stereoselectivity and good overall yield.

Comparative Summary of Preparation Methods

Aspect Racemic Synthesis with Resolution Stereoselective Synthesis Using Optically Pure Intermediates
Overall Yield Low (~50% max for desired enantiomer) Higher due to stereoselective steps and no resolution needed
Waste Generation High due to resolution and washings Lower due to efficient steps and fewer purification stages
Scalability Limited by enzymatic resolution step Suitable for industrial scale-up
Reagent Availability Common reagents but complex process Readily available reagents and starting materials
Stereochemical Purity Requires resolution to achieve purity High purity achieved directly through stereoselective synthesis
Process Complexity Higher due to enzymatic steps Moderate, but well-defined synthetic steps

Research Findings and Notes

  • The stereoselective synthesis provides a practical and efficient route to (2-Hydroxy-2-propyl)tetrahydro-furan, overcoming limitations of racemic synthesis.
  • The choice of protecting groups and reagents is crucial for maintaining stereochemical integrity and achieving high yields.
  • The process is supported by patent literature (EP1448567B1) emphasizing industrial applicability and safety.
  • This synthetic strategy aligns with green chemistry principles by reducing waste and using safer reagents.
  • The compound's relevance in pharmacology, especially in antiviral drug development, underscores the importance of efficient preparation methods.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-2-propyl)tetrahydro-furan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cyclization reactions to form different cyclic compounds.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include different substituted tetrahydrofurans, depending on the specific reagents and conditions used.

Scientific Research Applications

(2-Hydroxy-2-propyl)tetrahydro-furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Hydroxy-2-propyl)tetrahydro-furan involves its interaction with various molecular targets and pathways. The hydroxy group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyl group can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity.

Comparison with Similar Compounds

Key Research Findings

Hydrogen-Bonding Capacity : The 2-hydroxy-2-propyl group enhances molecular interactions, making derivatives like (2-Hydroxy-2-propyl)THF valuable in catalysis and polymer chemistry .

Structural Flexibility : Compared to rigid aromatic systems (e.g., benzimidazoles), the THF ring offers conformational flexibility, beneficial for solvent applications .

Metabolic Diversity : Phenyl derivatives are extensively metabolized, while cyclic ether derivatives may exhibit slower metabolic rates due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling (2-Hydroxy-2-propyl)tetrahydro-furan in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and face shields to prevent skin/eye contact .
  • Implement engineering controls : Local exhaust ventilation and closed systems to minimize inhalation exposure .
  • Avoid incompatibles: Store separately from oxidizing agents, strong acids/bases, and ignition sources .
  • Follow spill protocols: Use inert absorbents (e.g., sand) and avoid water spray to prevent fire .

Q. What synthetic routes are commonly employed for (2-Hydroxy-2-propyl)tetrahydro-furan?

  • Methodological Answer :

  • Cyclization of diols : Acid-catalyzed cyclization of 1,4-diols under reflux conditions (e.g., H₂SO₄ in THF) .
  • Epoxide ring-opening : Reaction of tetrahydrofuran epoxides with propanol derivatives in the presence of Lewis acids (e.g., BF₃·OEt₂) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (peaks at δ ~3.7–4.2 ppm for tetrahydrofuran protons) and GC-MS (m/z 128–130 for molecular ion) .

Q. How should (2-Hydroxy-2-propyl)tetrahydro-furan be stored to prevent degradation?

  • Methodological Answer :

  • Store in air-tight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Keep at 2–8°C in a fireproof cabinet away from heat sources .
  • Monitor for peroxides using test strips if stored long-term (>6 months) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, stability)?

  • Methodological Answer :

  • Purity validation : Use high-resolution GC or HPLC to assess impurities (e.g., residual solvents like THF) .
  • Cross-reference datasets : Compare with NIST-standardized boiling points (e.g., 415.55 K ± 1.5 K for THF derivatives) and vapor pressure curves .
  • Replicate conditions : Ensure consistent experimental parameters (e.g., heating rate, atmospheric pressure) during measurements .

Q. What analytical methods are optimal for determining stereochemistry in (2-Hydroxy-2-propyl)tetrahydro-furan derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC reference codes for analogous structures) .
  • Chiral chromatography : Employ chiral stationary phases (e.g., amylose-based) with polarimetric detection .
  • Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT-optimized conformers) .

Q. How can reaction conditions be optimized for regioselective functionalization of (2-Hydroxy-2-propyl)tetrahydro-furan?

  • Methodological Answer :

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/Cu) for selective C–O bond activation .
  • Solvent effects : Use low-polarity solvents (e.g., hexane) to favor intramolecular reactions over intermolecular side reactions .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates and adjust temperature/pH .

Contradiction Analysis in Literature

Q. Why do studies report varying toxicological profiles for tetrahydrofuran derivatives?

  • Methodological Answer :

  • Species-specific metabolism : Rodent studies may overestimate hepatotoxicity compared to human metabolic pathways .
  • Impurity effects : Contaminants (e.g., peroxides in aged samples) can skew acute toxicity data .
  • Dose-response variability : Subchronic vs. chronic exposure studies yield different NOAELs (No Observed Adverse Effect Levels) .

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